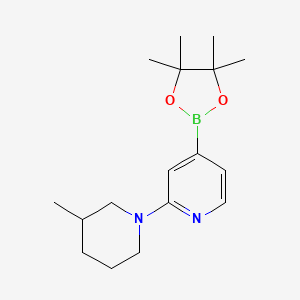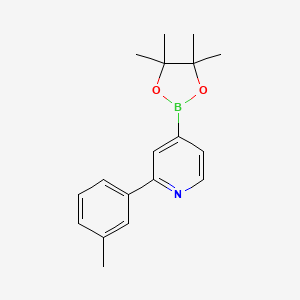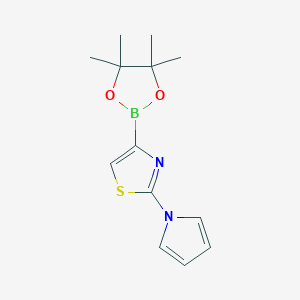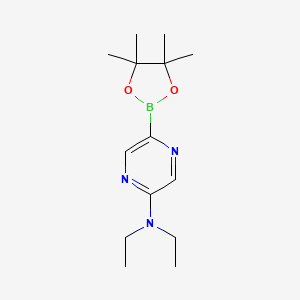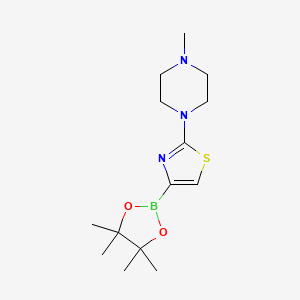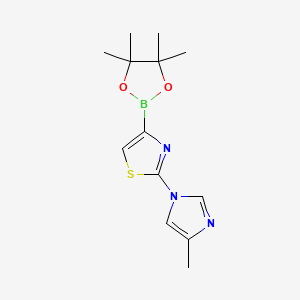
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (MTBAPE) is a novel boronic acid-containing small molecule that has recently been developed for use in scientific research. It has been used to study a variety of biological processes, including cellular signaling, enzyme inhibition, and protein-protein interactions. MTBAPE has also been used in lab experiments to study the effects of small molecules on cells and tissues.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to study the effects of small molecules on cells and tissues, as well as the effects of protein-protein interactions. It has also been used to study the mechanisms of action of enzymes and cellular signaling pathways. Additionally, this compound has been used in lab experiments to study the effects of small molecules on cells and tissues.
Wirkmechanismus
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been shown to interact with proteins, enzymes, and cellular signaling pathways. It is believed to act as an inhibitor of protein-protein interactions and to interfere with the function of enzymes. Additionally, this compound has been shown to interact with cellular signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein-protein interactions, interfere with the function of enzymes, and alter cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects, as well as anti-cancer and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a small molecule, so it can be easily synthesized and purified. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, so it must be dissolved in organic solvents. Additionally, it is toxic and can be hazardous to handle.
Zukünftige Richtungen
There are several potential future directions for 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester research. One potential direction is to further investigate its effects on cellular signaling pathways and gene expression. Additionally, further research could be done to study the effects of this compound on disease processes, such as cancer and inflammation. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, further research could be conducted to study the potential therapeutic applications of this compound.
Synthesemethoden
2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is synthesized via a multi-step synthesis process. The first step involves the reaction of 4-methylthiazole and 2-bromo-4-methylthiazole with boronic acid. This reaction yields a boronic acid-containing thiazole derivative. The second step involves the condensation of this compound with pinacol ester. This reaction yields this compound, which can then be purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQIIOAOGCILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

